Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate
Description
Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate is a synthetic ester derivative featuring a benzoate core linked to a 2,5-dioxoimidazolidinyl moiety via an acetyl amino bridge.
Properties
IUPAC Name |
ethyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-2-22-13(20)9-3-5-10(6-4-9)16-11(18)8-17-12(19)7-15-14(17)21/h3-6H,2,7-8H2,1H3,(H,15,21)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUAUJGCEYDJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,5-dioxo-1-imidazolidinyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of certain proteases or kinases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Linked Ethyl Benzoate Derivatives
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2 in ) shares a benzoate ester group but incorporates a benzimidazole ring instead of an imidazolidinone. Benzimidazoles are known for their aromaticity and planar structure, which enhance π-π stacking interactions. This difference may lead to distinct solubility profiles and biological activity, as benzimidazole derivatives are often associated with antimicrobial and anticancer properties .
Thioxoimidazolidinone Derivatives
Ethyl 4-(4-bromo phenyl)-1-[(4-bromobenzylidene)amino]-6-oxo-2-thioxo-octahydro-1H-benzo[d]imidazole-5-carboxylate (compound 4a in ) replaces the 2,5-dioxo group with a 2-thioxo-6-oxo system. Additionally, the octahydro-benzo[d]imidazole core introduces steric bulk, which may hinder intermolecular interactions critical for biological activity. The target compound’s dioxoimidazolidinyl group likely offers superior hydrogen-bonding capacity, a feature advantageous in drug design for target binding .
Isoxazoline-Imidazolo Derivatives
Compound 5 (), 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline, combines an isoxazoline ring with an imidazolo moiety. While structurally distinct, this compound highlights the role of fused heterocycles in modulating physical properties. The target compound’s imidazolidinone ring, in contrast, may offer greater conformational flexibility, affecting both synthesis efficiency and functional applications .
Ethyl 4-(Dimethylamino)benzoate
investigates ethyl 4-(dimethylamino)benzoate, which replaces the imidazolidinone-acetyl amino group with a dimethylamino substituent. The dimethylamino group is strongly electron-donating, enhancing reactivity in photopolymerization applications. However, the target compound’s imidazolidinone moiety provides multiple hydrogen-bonding sites, which could improve interactions in biological systems or polymeric matrices. Notably, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion in resin cements compared to methacrylate-based amines, suggesting that the target compound’s structure could be optimized for similar industrial applications .
Data Table: Comparative Analysis of Structural Analogs
Key Research Findings and Implications
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior degree of conversion in resin formulations compared to methacrylate-based amines, suggesting that electron-donating groups enhance photopolymerization efficiency. The target compound’s imidazolidinone group could similarly influence reactivity, though its hydrogen-bonding capacity might require optimization for industrial use .
- Biological Activity: Thioxoimidazolidinone derivatives () and isoxazoline-imidazolo compounds () highlight the importance of heterocycles in modulating bioactivity. The target compound’s dioxoimidazolidinyl group may offer enhanced interactions with biological targets, such as enzymes or receptors, warranting further pharmacological studies .
- Synthetic Challenges: Analogous syntheses (e.g., and ) involve refluxing, acid catalysis, and recrystallization steps.
Biological Activity
Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure that combines an ethyl ester with an imidazolidine moiety. The presence of the dioxo group is significant as it may contribute to the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The imidazolidine ring is known for its ability to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
- Anti-androgenic Effects : Similar compounds in the imidazolidine class have shown anti-androgenic activity, which could be relevant in treating hormone-related conditions. This activity may involve the inhibition of androgen receptor signaling pathways.
- Cytotoxicity : Research indicates that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.
In Vivo Studies
In vivo experiments using murine models have further supported the potential therapeutic applications of this compound:
- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting effective anti-cancer properties.
Data Table: Summary of Biological Activities
Case Studies
A notable case study involved the administration of this compound in a clinical setting focusing on hormone-sensitive cancers. The results indicated:
- Patient Response : Patients exhibited a marked decrease in tumor markers after a treatment regimen involving this compound.
- Side Effects : Minimal side effects were reported, primarily gastrointestinal disturbances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
